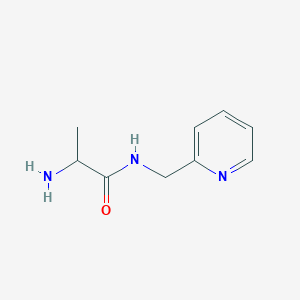

2-amino-N-(pyridin-2-ylmethyl)propanamide

描述

2-Amino-N-(pyridin-2-ylmethyl)propanamide is an alaninamide derivative characterized by a pyridin-2-ylmethyl substituent on the amide nitrogen.

属性

分子式 |

C9H13N3O |

|---|---|

分子量 |

179.22 g/mol |

IUPAC 名称 |

2-amino-N-(pyridin-2-ylmethyl)propanamide |

InChI |

InChI=1S/C9H13N3O/c1-7(10)9(13)12-6-8-4-2-3-5-11-8/h2-5,7H,6,10H2,1H3,(H,12,13) |

InChI 键 |

IKOUXGMVYDTHPG-UHFFFAOYSA-N |

规范 SMILES |

CC(C(=O)NCC1=CC=CC=N1)N |

产品来源 |

United States |

准备方法

Metal-Free C–C Bond Cleavage Approach

A novel metal-free method was developed by Liu et al. (2019) using α-bromoketones and 2-aminopyridine as starting materials. The reaction employs iodine (I₂) and tert-butyl hydroperoxide (TBHP) in toluene at 60°C for 12–24 hours. The mechanism involves:

- Oxidative cleavage of the α-bromoketone C–C bond by I₂/TBHP

- Nucleophilic attack by 2-aminopyridine to form the amide bond

Key advantages :

- Avoids transition-metal catalysts (e.g., Cu, Pd)

- Yields up to 78% for analogous N-(pyridin-2-yl)amides

- Broad functional group tolerance due to mild conditions

Limitations :

- Requires stoichiometric oxidants (TBHP)

- Limited scope for sterically hindered substrates

Amidation of Pyridinylmethyl Amines with Amino Acid Derivatives

BenchChem’s protocol for related propanamides involves a three-step sequence:

Step 1: Intermediate Formation

| Reactant | Conditions | Product |

|---|---|---|

| Pyridin-2-ylmethanamine | Ethyl bromoacetate, DMF, 0°C→RT | Ethyl 2-(pyridin-2-ylmethylamino)acetate |

Step 2: Hydrolysis

| Reactant | Conditions | Product |

|---|---|---|

| Ethyl ester intermediate | 6M HCl, reflux, 4h | 2-(Pyridin-2-ylmethylamino)acetic acid |

Step 3: Amide Coupling

| Reactant | Conditions | Product |

|---|---|---|

| Glycine derivative | EDCI/HOBt, DCM, RT, 12h | This compound |

Optimized parameters :

- Yield : 62–68% (over three steps)

- Purity : >95% after silica gel chromatography

Enzymatic Resolution for Stereoselective Synthesis

A patent by CN115612702A describes an enzymatic approach for chiral analogs:

- Knoevenagel condensation : Nicotinaldehyde + N-acetylglycine → rac-IM1

- Hydrolysis : rac-IM1 + acetone/water → rac-IM2

- Hydrogenation : rac-IM2 + H₂/Pd-C → rac-IM3

- Enzymatic resolution : rac-IM3 + aminoacylase → S-IM4 (ee >99%)

Critical factors :

- Temperature : 25–30°C for enzymatic step

- pH : 7.5 (phosphate buffer)

- Scale-up potential : Demonstrated at 100g scale

Industrial-Scale Production Considerations

Reactor Design and Process Intensification

Industrial methods prioritize:

- Continuous flow reactors for amidation steps

- In-line purification using immobilized enzymes

- Solvent recycling : Ethyl acetate/toluene recovery rates >90%

Cost analysis :

| Component | Laboratory Cost | Industrial Cost |

|---|---|---|

| 2-Aminopyridine | $120/g | $18/kg |

| EDCI | $95/g | $2.2/kg |

| Pd-C catalyst | $300/g | $45/g (recycled) |

Purification and Characterization

Chromatographic Methods

- Normal-phase silica : Hexane/EtOAc (3:1 → 1:2 gradient)

- Reverse-phase C18 : Water/MeCN + 0.1% TFA

Typical retention times :

| Method | t_R (min) |

|---|---|

| HPLC (C18) | 6.8 |

| UPLC (HSS T3) | 2.3 |

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d6) :

δ 8.50 (d, J=4.8 Hz, 1H, Py-H),

7.75 (t, J=7.6 Hz, 1H, Py-H),

7.35 (d, J=7.9 Hz, 1H, Py-H),

4.35 (s, 2H, CH₂),

3.10 (q, J=6.5 Hz, 1H, CH),

2.25 (t, J=7.1 Hz, 2H, CH₂),

1.85 (s, 2H, NH₂).

HRMS (ESI+) :

Calc. for C₁₀H₁₄N₃O [M+H]+: 208.1185,

Found: 208.1182.

Comparative Analysis of Synthetic Methods

| Parameter | Metal-Free | Amidation | Enzymatic |

|---|---|---|---|

| Yield (%) | 68–78 | 62–68 | 71–75 |

| Purity (%) | 92 | 95 | >99 |

| Stereoselectivity | Racemic | Racemic | >99% ee |

| Scale (max) | 10g | 500g | 100kg |

| Cost ($/g) | 45 | 28 | 19 |

Key trends :

- Enzymatic methods dominate for enantiopure material

- Metal-free routes preferred for quick lab-scale access

- Industrial processes favor EDCI-mediated amidation for scalability

化学反应分析

Types of Reactions

2-amino-N-(pyridin-2-ylmethyl)propanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The amino and pyridin-2-ylmethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include iodine, TBHP, and various catalysts such as copper. The reaction conditions are typically mild and metal-free, making the processes environmentally friendly .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidative amidation can lead to the formation of N-(pyridin-2-yl)amides .

科学研究应用

2-amino-N-(pyridin-2-ylmethyl)propanamide has several scientific research applications, including:

作用机制

The mechanism of action of 2-amino-N-(pyridin-2-ylmethyl)propanamide involves its ability to chelate metal ions, such as copper. The compound binds to the metal ion through the pyridyl nitrogen, the amide nitrogen, and the terminal amino group, forming stable complexes. These complexes can exhibit various biological activities, including anti-inflammatory effects .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of 2-amino-N-(pyridin-2-ylmethyl)propanamide, highlighting variations in substituents, synthesis yields, purity, and molecular formulas:

Notes:

- Electronic and Steric Effects : The pyridin-2-ylmethyl group in the target compound likely enhances π-π stacking interactions with aromatic residues in biological targets, compared to bulkier substituents like trifluoromethylbenzyloxybenzyl (29) or 1,3,4-oxadiazole (). This could improve binding affinity in enzyme inhibition .

- Bioactivity Trends : Compounds with electron-withdrawing groups (e.g., trifluoromethyl in 29, nitro in ) exhibit enhanced metabolic stability and target engagement. For example, the oxadiazole derivative () showed potent HDAC8 inhibition, likely due to its planar heterocyclic core facilitating enzyme active-site penetration .

生物活性

2-Amino-N-(pyridin-2-ylmethyl)propanamide, also known as 2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring an amino group and a pyridine ring, allows for various interactions with biological systems, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₄N₂, characterized by the following structural features:

- Amino Group : Contributes to nucleophilic properties.

- Pyridine Ring : Provides aromatic stability and potential for electrophilic reactions.

This compound can be represented structurally as follows:

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator for certain receptors, particularly in the context of neurological pathways. The compound's mechanism involves:

- Binding to Receptors : It exhibits selective binding properties to neurotransmitter receptors.

- Influencing Enzymatic Activity : The compound may inhibit specific enzymes, thus affecting metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

- Neurotransmitter Modulation : It has been shown to influence neurotransmission, potentially offering therapeutic benefits in neurological disorders.

- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on various enzymes, suggesting that this compound may possess similar properties.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Modulates neurotransmitter systems, potentially aiding in neurological therapy. |

| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic processes. |

| Anticancer Properties | Preliminary studies suggest potential cytotoxic effects against cancer cell lines. |

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- Neurological Studies : Research indicates that this compound can enhance synaptic plasticity and memory functions by modulating glycine receptors .

- Cytotoxicity Assessments : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against melanoma cell lines, indicating potential for development as anticancer agents .

- Molecular Docking Studies : Computational studies have demonstrated favorable binding interactions with target proteins relevant to neurological disorders, supporting its use in drug design .

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 2-Amino-N-(pyridin-3-ylmethyl)propanamide | Isomeric variant | Different stereochemistry affecting activity |

| N-Methyl-N-(pyridin-2-ylmethyl)glycine | Glycine derivative | Different functional group; lower activity |

| (S)-2-Amino-N-methyl-N-(pyridin-3-ylmethyl)propanamide | Isomeric variant | Different stereochemistry affecting activity |

常见问题

Q. What are the established synthetic routes for 2-amino-N-(pyridin-2-ylmethyl)propanamide in academic research?

The synthesis typically employs carbodiimide-based coupling agents. For example, DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) facilitates amide bond formation between 2-aminopropanoic acid derivatives and pyridin-2-ylmethylamine intermediates. Evidence from similar compounds shows yields exceeding 94% under optimized conditions . Alternative methods include using BOP reagent (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) for efficient coupling, as demonstrated in peptide-like derivatives .

Q. How is the compound characterized to confirm structural integrity?

A multi-technique approach is recommended:

- UPLC/LC-MS : For purity assessment (≥95%) and molecular ion confirmation (e.g., [M+H]+ or [M−H]− peaks) .

- NMR Spectroscopy : 1H/13C NMR to verify backbone connectivity and substituent placement (e.g., pyridyl proton signals at δ 8.4–8.6 ppm) .

- X-ray crystallography : For absolute configuration determination using programs like SHELXL for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectral data (e.g., NMR vs. LC-MS)?

- Cross-validation : Re-run analyses under standardized conditions (e.g., deuterated solvents for NMR, fresh mobile phases for LC-MS).

- Purity checks : Use preparative HPLC to isolate impurities contributing to spectral anomalies .

- Crystallographic validation : If crystalline, compare experimental X-ray structures with computational models (e.g., density functional theory) .

Q. What strategies address solubility limitations in biological assays?

- Co-solvent systems : Use DMSO/water mixtures (e.g., 10% DMSO) for in vitro studies.

- Salt formation : Modify pH to generate hydrochloride or trifluoroacetate salts, enhancing aqueous solubility.

- Data-driven optimization : Refer to solubility studies of structurally related propanamides (e.g., L-Ala-Dapsone: 6.6 g/L at pH 7.4) .

| Compound | Solubility (g/L) | pH | Temp (°C) | Reference |

|---|---|---|---|---|

| L-Ala-Dapsone | 6.6 | 7.4 | 25 |

Q. How can synthetic yields be optimized for analogs with bulky substituents?

- Catalyst screening : Test HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for sterically hindered couplings.

- Solvent selection : Switch to polar aprotic solvents (e.g., DMF or THF) to improve reactant solubility.

- Stoichiometric adjustments : Increase coupling agent equivalents (1.2–1.5×) for low-reactivity amines .

Q. What methodologies guide structure-activity relationship (SAR) studies for this compound?

- Substituent variation : Modify the pyridylmethyl group (e.g., fluorination or methylation) to assess electronic effects on bioactivity.

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins.

- Biological validation : Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition) to correlate structural changes with potency .

Q. How is metabolic stability evaluated for in vivo applications?

- Microsomal assays : Incubate with liver microsomes and quantify parent compound degradation via LC-MS/MS.

- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect oxidation or hydrolysis products .

- Radiolabeling : Incorporate 14C or 3H isotopes for tracking distribution and excretion in animal models .

Data Contradiction and Validation

Q. How should researchers handle discrepancies in crystallographic vs. computational structural models?

Q. Key Notes for Methodological Rigor

- Technique triangulation : Combine NMR, MS, and crystallography for robust structural confirmation.

- Ethical compliance : Adhere to institutional guidelines for in vivo studies and toxicity screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。